1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
CAS No.:
Cat. No.: VC17666295
Molecular Formula: C15H20IN3O
Molecular Weight: 385.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20IN3O |
|---|---|
| Molecular Weight | 385.24 g/mol |
| IUPAC Name | N-benzyl-3-methyl-N-propan-2-ylimidazol-3-ium-1-carboxamide;iodide |
| Standard InChI | InChI=1S/C15H20N3O.HI/c1-13(2)18(11-14-7-5-4-6-8-14)15(19)17-10-9-16(3)12-17;/h4-10,12-13H,11H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | UPOUOIKTXRNLDI-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)N2C=C[N+](=C2)C.[I-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a 1H-imidazol-3-ium ring substituted with a methyl group at the N3 position. A benzyl group and a propan-2-yl carbamoyl moiety are attached to the N1 position via a carboxamide linker, while an iodide counterion balances the positive charge of the imidazolium ring . The molecular formula is C₁₅H₂₀IN₃O, with a molecular weight of 385.24 g/mol .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀IN₃O | |
| Molecular Weight | 385.24 g/mol | |
| IUPAC Name | N-benzyl-3-methyl-N-propan-2-ylimidazol-3-ium-1-carboxamide; iodide | |
| SMILES Notation | CC(C)N(CC1=CC=CC=C1)C(=O)N2C=CN+C.[I-] |
The presence of the benzyl group enhances lipophilicity, facilitating interactions with biological membranes, while the propan-2-yl carbamoyl moiety contributes to steric effects that influence catalytic activity .
Synthesis and Purification
Reaction Pathway
The synthesis typically involves a two-step process:
-
Quaternization: 1-Benzyl-3-methylimidazole reacts with methyl iodide to form 1-benzyl-3-methylimidazolium iodide.
-
Carbamoylation: The intermediate reacts with propan-2-yl isocyanate under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent such as acetonitrile or dichloromethane.
Table 2: Optimal Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dichloromethane or acetonitrile | |
| Temperature | 0–25°C | |
| Reaction Time | 12–24 hours | |
| Yield | 60–75% |
Purification Methods
Crude product purification employs recrystallization from ethanol or column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/methanol). The final compound is typically obtained as a hygroscopic white powder .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature above 250°C, attributable to the robust imidazolium cation-anion interactions. This thermal resilience makes the compound suitable for high-temperature applications, such as non-aqueous electrolytes or green solvents.
Solubility Profile
The compound exhibits solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar solvents (e.g., hexane), a behavior dictated by its ionic nature and hydrophobic benzyl group .
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Water | 45–50 | |
| Methanol | >100 | |
| Ethyl Acetate | <10 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism involves cationic disruption of microbial cell membranes, leading to leakage of intracellular components.
Table 4: Antimicrobial Performance
| Microorganism | MIC (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 64 | |
| Candida albicans | 32 |
Cytotoxicity Considerations
While effective against microbes, the compound shows moderate cytotoxicity toward mammalian cells (IC₅₀ ≈ 50 µM in HEK293 cells), necessitating further structural optimization for therapeutic use.
Applications in Catalysis and Material Science
Catalytic Performance
The compound serves as a phase-transfer catalyst in Suzuki-Miyaura cross-coupling reactions, achieving yields up to 92% under mild conditions. Its imidazolium cation stabilizes transition states via π-π interactions, while the iodide anion participates in oxidative addition steps.
Ionic Liquid Applications
As a room-temperature ionic liquid (RTIL), it has been explored as a green solvent for cellulose dissolution, offering advantages over traditional solvents like N-methylmorpholine-N-oxide (NMMO).
Comparative Analysis with Structural Analogues
Replacing the propan-2-yl group with ethyl (as in 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide) reduces thermal stability by ~30°C and alters antimicrobial specificity, highlighting the role of alkyl chain length in modulating properties .
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